molecular formula C7H6ClN5 B12632985 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine

6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B12632985
M. Wt: 195.61 g/mol
InChI Key: WETZFTAMFIWJLK-UHFFFAOYSA-N
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Description

6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN5. It is a derivative of pyrimidine and pyrazole, featuring a chlorine atom at the 6th position of the pyrimidine ring and a pyrazolyl group at the 3rd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrimidine ring is chlorinated at the 6th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Coupling Reaction: The chlorinated pyrimidine is then coupled with the pyrazole derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom at the 6th position of the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form various oxidized or reduced products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyrazoles, which can have different functional groups attached, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine
  • 4-Pyrimidinamine, 6-chloro-N-1H-pyrazol-3-yl-

Uniqueness

6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development .

Biological Activity

6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activity. This article explores the biological effects of this compound, focusing on its potential as an anticancer agent, as well as its antibacterial and anti-inflammatory properties. The findings are supported by various studies, case reports, and synthesized data.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a chloro group and a pyrazole moiety. Its structural formula can be represented as follows:

C7H7ClN4\text{C}_7\text{H}_7\text{Cl}\text{N}_4
PropertyValue
Molecular Weight182.61 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP0.5

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several pyrazole derivatives against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth, with IC50 values ranging from 10 to 20 µM .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. A recent study synthesized several pyrazole derivatives and assessed their antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Results

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

The results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, the compound has shown anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

The anti-inflammatory activity is believed to be mediated through the inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This mechanism is similar to that of established non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

Molecular Formula

C7H6ClN5

Molecular Weight

195.61 g/mol

IUPAC Name

6-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine

InChI

InChI=1S/C7H6ClN5/c8-5-3-7(10-4-9-5)12-6-1-2-11-13-6/h1-4H,(H2,9,10,11,12,13)

InChI Key

WETZFTAMFIWJLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)NC2=CC(=NC=N2)Cl

Origin of Product

United States

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